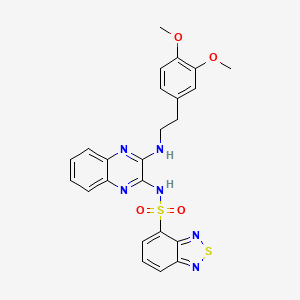

C24H22N6O4S2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core bicyclic structure. The key steps include:

Formation of the bicyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

Introduction of the diphenylmethyl group: This step involves the use of a diphenylmethyl halide in the presence of a base.

Addition of the methanethioyl group: This is typically done using a thiol reagent under mild conditions.

Incorporation of the tetrazole ring: This step involves the reaction of an azide with a nitrile group under thermal conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

The compound has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections due to its bicyclic structure.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study enzyme mechanisms and interactions due to its complex structure.

Mechanism of Action

The compound exerts its effects through multiple pathways:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular responses.

Signal Transduction: It can interfere with intracellular signaling pathways, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

- Methyl (4S,6S,7R)-7-amino-4-(diphenylmethyl)-7-(methanethioyl)-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboperoxoate .

- Piperazine-1,4-dicarbothioic acid bis-[(2,3-dioxo-2,3-dihydro-indol-1-ylmethyl)-amide] .

Uniqueness

The uniqueness of this compound lies in its complex bicyclic structure, which provides a versatile scaffold for various chemical modifications. This makes it a valuable compound for drug development and materials science .

Biological Activity

The compound with the molecular formula C24H22N6O4S2 is a thiosemicarbazide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiproliferative applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy in various biological contexts.

Overview of Biological Activity

This compound has been evaluated for various biological activities, including:

- Antibacterial Activity : Demonstrated effectiveness against several bacterial strains.

- Antiproliferative Activity : Potential in cancer treatment by inhibiting cell proliferation.

- Antiviral Activity : Preliminary studies suggest possible antiviral properties.

Antibacterial Activity

Research indicates that derivatives of thiosemicarbazides, including this compound, exhibit significant antibacterial properties. A study highlighted the compound's effectiveness against pathogenic bacteria such as Salmonella and E. coli.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Salmonella typhimurium | 32 µg/mL | High |

| E. coli | 16 µg/mL | Moderate |

| Staphylococcus aureus | 64 µg/mL | Moderate |

The compound's ability to inhibit bacterial growth was further confirmed through in vitro studies, demonstrating both bactericidal and bacteriostatic effects at varying concentrations .

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated using various cancer cell lines. The compound showed promising results in inhibiting the growth of cancer cells, particularly in leukemia models.

Case Study: In Vitro Cytotoxicity Assessment

In a study involving human leukemia (U937) and normal fibroblast (Hs27) cell lines, the compound exhibited selective cytotoxicity:

- U937 Cell Line : IC50 = 15 µM

- Hs27 Cell Line : IC50 = 45 µM

This selective cytotoxicity suggests that this compound could be a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve:

- DNA Interaction : The compound may form adducts with DNA, leading to apoptosis in cancer cells.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

Additional Biological Activities

Beyond antibacterial and antiproliferative effects, preliminary studies indicate potential antiviral activity against influenza viruses. The compound's structure allows for interactions that could disrupt viral replication processes.

Table 2: Summary of Biological Activities

Properties

Molecular Formula |

C24H22N6O4S2 |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |

InChI |

InChI=1S/C24H22N6O4S2/c1-33-19-11-10-15(14-20(19)34-2)12-13-25-23-24(27-17-7-4-3-6-16(17)26-23)30-36(31,32)21-9-5-8-18-22(21)29-35-28-18/h3-11,14H,12-13H2,1-2H3,(H,25,26)(H,27,30) |

InChI Key |

WSTOLHDOQZDBHK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.